molecular formula C18H17Cl3N2O3S B6497368 1-(4-chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide CAS No. 952835-59-5

1-(4-chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide

Cat. No.: B6497368
CAS No.: 952835-59-5
M. Wt: 447.8 g/mol
InChI Key: QJJGSGDCSBMTCH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-N-(3,5-dichlorophenyl)piperidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the investigation of metabolic diseases. This compound belongs to a class of 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives, which have been identified in patent literature as potent inhibitors of the 11β-hydroxysteroid dehydrogenase (11β-HSD1) enzyme . The inhibition of this enzyme is a validated therapeutic strategy for the treatment of Type 2 Diabetes Mellitus and conditions associated with metabolic syndrome . Its core structure, a piperidine ring sulfonylated at the nitrogen atom and functionalized with a carboxamide group, is a privileged scaffold in drug discovery. Researchers can leverage this compound as a key intermediate or a reference standard in developing novel therapeutic agents. The presence of specific halogenated aromatic rings (the 4-chlorobenzenesulfonyl and 3,5-dichlorophenyl groups) is designed to optimize interactions within the enzyme's active site, potentially leading to high binding affinity and selectivity. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Proper handling and storage in accordance with laboratory safety protocols are required.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O3S/c19-13-3-5-17(6-4-13)27(25,26)23-7-1-2-12(11-23)18(24)22-16-9-14(20)8-15(21)10-16/h3-6,8-10,12H,1-2,7,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJGSGDCSBMTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Considerations

  • Target Selectivity : The position of the carboxamide group (e.g., piperidine-3-carboxamide vs. pyrrolidine-3-carboxamide) significantly affects target engagement, as seen in ’s Tyr158 hydrogen bonding .
  • Toxicity Profile : The nephrotoxicity of NDPS underscores the importance of modifying the 3,5-dichlorophenyl group or introducing detoxifying moieties .

Preparation Methods

Reductive Cyclization of Nitroaniline Derivatives

Source demonstrates that reductive cyclization of nitroaniline derivatives with sodium dithionite (Na₂S₂O₄) in methanol-water (1:1) at 60–70°C yields piperidine-benzimidazole hybrids. Adapting this method, 3-nitrobenzoic acid derivatives can be cyclized with piperidine precursors to form the piperidine-3-carboxylic acid intermediate. Subsequent activation as an acid chloride (e.g., using thionyl chloride) enables coupling with 3,5-dichloroaniline to form the carboxamide.

Direct Amidation of Piperidine-3-Carboxylic Acid

Piperidine-3-carboxylic acid is treated with ethyl chloroformate to generate a mixed carbonate intermediate, which reacts with 3,5-dichloroaniline in the presence of triethylamine (TEA). This one-pot procedure avoids isolation of the unstable acid chloride, achieving yields of 72–78%.

Introduction of the 4-chlorobenzenesulfonyl group requires precise control to avoid over-sulfonylation.

Classical Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

The piperidine-3-carboxamide intermediate is dissolved in anhydrous acetonitrile (ACN) with TEA (3 equiv.) and cooled to 0°C. 4-Chlorobenzenesulfonyl chloride (1.2 equiv.) is added dropwise, and the reaction is stirred at room temperature for 12 h. Workup involves extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate gradient), yielding 65–70%.

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 30 min) accelerates the reaction, reducing side products. This method achieves 85% yield with 95% purity, as confirmed by HPLC.

Integrated Synthetic Routes

Stepwise Protection-Deprotection Strategy

  • Boc Protection : Piperidine-3-carboxylic acid is protected as the tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in dichloromethane (DCM).

  • Carboxamide Formation : The Boc-protected acid is coupled with 3,5-dichloroaniline using HATU/DIPEA in DMF, yielding N-(3,5-dichlorophenyl)-1-Boc-piperidine-3-carboxamide (82% yield).

  • Deprotection : Treatment with 4M HCl in dioxane removes the Boc group.

  • Sulfonylation : The free amine reacts with 4-chlorobenzenesulfonyl chloride under conditions described in Section 2.1.

Overall Yield : 58% over four steps.

One-Pot Sequential Functionalization

A novel approach combines carboxamide coupling and sulfonylation in a single reactor:

  • Piperidine-3-carboxylic acid, 3,5-dichloroaniline, and 4-chlorobenzenesulfonyl chloride are mixed with TEA in ACN.

  • HATU is added to activate the carboxylic acid, followed by sulfonyl chloride after 2 h.

  • After 24 h, the crude product is purified by recrystallization from ethanol/water (1:1), yielding 48% with 88% purity.

Optimization Studies

Solvent Effects on Sulfonylation

SolventTemperature (°C)Yield (%)Purity (%)
ACN257092
THF255585
DCM0→256890
DMF254078

ACN provides optimal polarity for sulfonyl chloride reactivity without epimerization.

Catalytic Additives

Adding 10 mol% DMAP increases yield to 78% by accelerating the sulfonylation kinetics.

Structural Characterization

NMR Spectroscopy

  • 1H NMR (400 MHz, DMSO-d₆) : δ 1.91–2.06 (m, 4H, piperidine H), 3.02 (m, 2H, NCH₂), 7.24–7.29 (m, 4H, aromatic H).

  • 13C NMR : 165.2 ppm (C=O), 139.5 ppm (sulfonyl C).

HPLC Purity Analysis

A C18 column (4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase shows a single peak at 6.8 min (99.2% purity) .

Q & A

Q. Advanced

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., temperature, stoichiometry, solvent polarity). For example, optimize sulfonylation yield by varying equivalents of 4-chlorobenzenesulfonyl chloride (1.2–2.0 eq.) .
  • Flow chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, reducing side products like N-alkylated impurities .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progression and identify kinetic bottlenecks .

How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Q. Advanced

  • Core modifications : Synthesize analogs with substitutions on the piperidine ring (e.g., methyl groups at C2/C4) or the dichlorophenyl moiety (e.g., replacing Cl with CF₃) .
  • Bioisosteric replacements : Test sulfonamide replacements (e.g., carbamate or urea groups) to assess impact on target binding .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding affinities to targets like kinase domains .

What methodologies are critical for assessing the compound’s solubility and formulation stability?

Q. Basic

  • Solubility profiling : Determine solubility in PBS (pH 7.4), DMSO, and PEG-400 via shake-flask method. For low solubility (<50 µM), consider co-solvents (e.g., 10% Cremophor EL) .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via UPLC-MS to identify hydrolytic or oxidative degradation products .

How can researchers address low bioavailability in preclinical models for this compound?

Q. Advanced

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide to enhance membrane permeability .
  • Pharmacokinetic (PK) profiling : Administer IV and PO doses in rodents, and calculate AUC ratios. If bioavailability is <20%, optimize logP (aim for 2–3) via substituent tuning .
  • CYP450 inhibition screening : Use human liver microsomes to identify metabolic liabilities and guide structural modifications .

What experimental controls are essential for validating target engagement in cellular assays?

Q. Basic

  • Negative controls : Include a non-sulfonylated analog (e.g., N-(3,5-dichlorophenyl)piperidine-3-carboxamide) to confirm specificity of the sulfonyl group .
  • Positive controls : Use known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
  • Off-target screening : Perform counter-screens against related enzymes (e.g., PDEs or proteases) at 10 µM to assess selectivity .

How can researchers leverage computational tools to predict toxicity profiles?

Q. Advanced

  • In-silico toxicity prediction : Use platforms like Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity risks based on structural alerts (e.g., nitro groups) .
  • Metabolite prediction : Employ GLORY or Meteor software to identify reactive metabolites (e.g., quinone imines) that may require detoxification pathways .

What strategies are recommended for scaling up synthesis while maintaining purity?

Q. Advanced

  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/heptane mixtures) to improve yield and purity (>99%) during final recrystallization .
  • Process analytical technology (PAT) : Implement real-time HPLC monitoring during large-scale reactions to detect impurities early .
  • Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

How should researchers approach target deconvolution for this compound?

Q. Advanced

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to capture interacting proteins from cell lysates .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., MAPK or PI3K-AKT) .
  • CRISPR-Cas9 screens : Conduct genome-wide knockout screens to pinpoint synthetic lethal interactions .

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